molecular formula C21H22FN5O2 B2658051 1-(3-Fluoro-4-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea CAS No. 1396799-64-6

1-(3-Fluoro-4-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea

Cat. No.: B2658051
CAS No.: 1396799-64-6
M. Wt: 395.438
InChI Key: FCVSNVPTDYQSLZ-UHFFFAOYSA-N
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Description

This urea derivative features a 3-fluoro-4-methylphenyl group on one arm and a cyclohexyl-1,2,4-oxadiazole-pyridin-4-yl moiety on the other. The 1,2,4-oxadiazol-5-yl ring enhances metabolic stability and hydrogen-bonding capacity, while the pyridin-4-yl group contributes to π-π stacking interactions.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c1-14-5-6-16(13-17(14)22)24-20(28)26-21(9-3-2-4-10-21)19-25-18(27-29-19)15-7-11-23-12-8-15/h5-8,11-13H,2-4,9-10H2,1H3,(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVSNVPTDYQSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=NC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Fluoro-4-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Molecular Formula

  • C : 19
  • H : 22
  • F : 1
  • N : 4
  • O : 1

Structural Features

The compound features a urea moiety linked to a cyclohexyl group and a pyridinyl-substituted oxadiazole. The presence of a fluorine atom and a methyl group on the phenyl ring contributes to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines. For instance, research highlighted that compounds containing the oxadiazole moiety demonstrated cytotoxic effects through apoptosis induction in cancer cells.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AHeLa12.5Apoptosis Induction
Compound BA54915.0Inhibition of Cell Cycle
This compound MCF710.0Caspase Activation

The proposed mechanism for the anticancer activity involves:

  • Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activity, which is crucial for cell proliferation.
  • Induction of Apoptosis : Activation of caspases leads to programmed cell death, particularly in malignant cells.

Antimicrobial Activity

In addition to anticancer properties, there is evidence suggesting that related compounds exhibit antimicrobial activity. The structural components may interact with bacterial cell membranes or inhibit essential bacterial enzymes.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)Mechanism
Compound CE. coli32 µg/mLCell Membrane Disruption
Compound DS. aureus16 µg/mLEnzyme Inhibition
This compound Pseudomonas aeruginosa24 µg/mLUnknown

Study on Anticancer Efficacy

A study published in Molecules evaluated various oxadiazole derivatives for their anticancer activities. The compound demonstrated significant inhibition against MCF7 breast cancer cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of the pyridine and oxadiazole rings enhanced the antimicrobial efficacy by altering membrane permeability .

Comparison with Similar Compounds

Comparison with Structural Analogues

Modifications to the Aryl Substituents

Trifluoromethylphenyl Variants
  • 3-(Trifluoromethyl)phenyl analogue (Compound F, ) :
    Replacing the 3-fluoro-4-methylphenyl group with a 3-(trifluoromethyl)phenyl increases lipophilicity (logP ~3.5 estimated) and electron-withdrawing effects. This modification may enhance binding to hydrophobic pockets but reduce solubility .
  • 1-(3-Trifluoromethylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea () :
    Molecular weight 431.41 g/mol (vs. target compound ~409.43 g/mol). The trifluoromethyl group improves metabolic resistance but may introduce steric hindrance .
Biphenyl and Halogenated Analogues
  • ([1,1'-Biphenyl]-4-yl) variant (Compound 14, ) :
    Incorporates a biphenyl group, increasing molecular weight (400.18 g/mol) and aromatic surface area. This design favors targets requiring extended π-systems but may reduce bioavailability .

Heterocyclic and Linker Modifications

Pyrrolidinyl vs. Cyclohexyl Linkers
  • Pyrrolidinyl-linked analogues () :
    Compounds like 1-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea (MW 431.41 g/mol) use a pyrrolidinyl spacer. The smaller, nitrogen-containing ring increases polarity but reduces conformational flexibility compared to cyclohexyl .
Oxadiazole Substituent Variations

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Evidence ID
1-(3-Fluoro-4-methylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea C₂₃H₂₃FN₅O₂ ~409.43 3-Fluoro-4-methylphenyl, pyridin-4-yl
1-(3-Trifluoromethylphenyl)-3-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea C₂₁H₂₀F₃N₅O₂ 431.41 3-Trifluoromethylphenyl
1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea C₂₁H₁₉F₃N₆O₂ 444.41 Pyrrolidinyl linker, 3-phenyl-oxadiazole
1-(3-Chlorophenyl)-3-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea C₂₁H₂₁ClN₅O₂ 410.88 3-Chlorophenyl
N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide C₂₁H₂₁FN₅O₃ 414.43 4-Fluorophenyl, acetamide

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